N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide, also known as JNJ-1661010, is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain.
Wirkmechanismus
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide acts as a selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as cell cycle regulation, DNA repair, and circadian rhythm. By inhibiting CK1δ, this compound disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and reduce inflammation. Additionally, this compound has been shown to reduce neuropathic pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide is its selectivity for CK1δ, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, this compound has limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide. One direction is to optimize the pharmacokinetic properties of this compound to improve its effectiveness in vivo. Another direction is to investigate the potential use of this compound in combination with other therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neuropathic pain.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown potential in the treatment of various diseases such as cancer, inflammation, and neuropathic pain. Its selectivity for CK1δ and promising results in preclinical studies make it a potential candidate for further development. However, its pharmacokinetic properties need to be optimized to improve its effectiveness in vivo. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in combination with other therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide involves the reaction of 2-methylbenzonitrile with 3-hydroxypyridine in the presence of a base to form 3-cyano-2-methylbenzaldehyde. This intermediate is then reacted with 4-hydroxybutanoyl chloride in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[cyano(2-methylphenyl)methyl]-4-(pyridin-3-yloxy)butanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain.
Eigenschaften
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-4-pyridin-3-yloxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-14-6-2-3-8-16(14)17(12-19)21-18(22)9-5-11-23-15-7-4-10-20-13-15/h2-4,6-8,10,13,17H,5,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAESRSYAEZYLPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)CCCOC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.